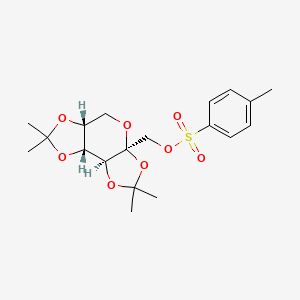

2,3:4,5-Di-O-isopropylidene-1-O-p-toluenesulfonyl-beta-D-fructopyranose

Vue d'ensemble

Description

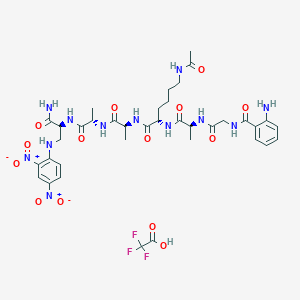

The compound "2,3:4,5-Di-O-isopropylidene-1-O-p-toluenesulfonyl-beta-D-fructopyranose" is a chemically modified derivative of fructose, which is a naturally occurring sugar. The modifications involve the protection of hydroxyl groups by isopropylidene groups and the introduction of a p-toluenesulfonyl group. These modifications are typically employed to stabilize the sugar molecule for various chemical reactions and to facilitate purification and recovery of products after reactions.

Synthesis Analysis

The synthesis of related isopropylidene derivatives has been demonstrated in the literature. For instance, the oxidation of 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose with ruthenium tetroxide results in the formation of a crystalline diulose compound in high yield. This compound can then be reduced to yield 1,2:4,5-di-O-isopropylidene-β-D-allulopyranose as the primary product . Another related compound, 4,5-anhydro-1,2-O-isopropylidene-β-D-fructopyranose, is prepared by treating a toluene-p-sulfonyl derivative with methanolic sodium methoxide . These methods highlight the chemical manipulations possible on the fructopyranose backbone and provide insight into the synthesis of similar isopropylidene derivatives.

Molecular Structure Analysis

The molecular structure of isopropylidene derivatives is often elucidated using NMR spectroscopy and X-ray crystallography. For example, the structure of 4,5-anhydro-1,2-O-isopropylidene-β-D-fructopyranose was assigned using these techniques, revealing that it exists in a half-chair conformation . The determination of molecular structure is crucial for understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

Isopropylidene derivatives of sugars participate in various chemical reactions. The stereochemistry of reductions involving these compounds can be complex, as seen in the reduction of diulose compounds yielding mixtures of isomers . Additionally, anhydro derivatives can interconvert in aqueous solutions and undergo stereospecific ring-opening reactions in acidic conditions . These reactions are significant for the synthesis of specific isomers and derivatives of sugars.

Physical and Chemical Properties Analysis

The physical and chemical properties of isopropylidene sugar derivatives are influenced by their molecular structure. The presence of isopropylidene groups can increase the stability of the sugar and alter its solubility and reactivity. The introduction of a p-toluenesulfonyl group can further modify these properties, making the compound more amenable to certain chemical transformations. The exact properties of "2,3:4,5-Di-O-isopropylidene-1-O-p-toluenesulfonyl-beta-D-fructopyranose" would depend on the specific arrangement of these groups and the overall conformation of the molecule.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Popek and Lis (2002) synthesized 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose 1-sulfate and examined its crystal and molecular structures through X-ray crystallography. Their research revealed the compound's adoption of a 2S(0) twist boat conformation and the presence of strong potassium-oxygen and hydrogen bonds affecting its geometry (Popek & Lis, 2002).

Catalyst in Epoxidation

Y. Tu, Frohn, Wang, and Shi (2003) discussed the use of 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose as a highly enantioselective ketone catalyst for epoxidation, an important process in organic synthesis (Tu, Frohn, Wang, & Shi, 2003).

Oxidation Studies

Gonsalvi, Arends, and Sheldon (2002) utilized 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose in the selective oxidation of alcohols to ketones using a ruthenium-catalyzed hypochlorite oxidation protocol, demonstrating its potential in organic reactions (Gonsalvi, Arends, & Sheldon, 2002).

Structural Studies and Synthesis

Ataie, Buchanan, Edgar, Kinsman, Lyssikatou, Mahon, and Welsh (2000) prepared derivatives of 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose and analyzed their structures using NMR spectroscopy and X-ray crystallography. Their research contributes to understanding the conformation and reactivity of these derivatives (Ataie et al., 2000).

Application in Peptide Synthesis

Stefanowicz, Batorska, Kijewska, Bartosz-Bechowski, Szewczuk, and Lis (2010) explored the use of a hydrate of 2,3:4,5-di-O-isopropylidene-β-D-arabino-hexos-2-ulo-2,6-pyranose, structurally similar to 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose, for solid-phase synthesis of peptide-derived Amadori products (Stefanowicz et al., 2010).

Molecular Structure and Reagent Applications

Huo, Li, Liang, Liu, and Zhao (2010) synthesized a related compound and analyzed its molecular structure, confirming its conformation and potential as a reagent in various chemical transformations (Huo et al., 2010).

Propriétés

IUPAC Name |

[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O8S/c1-12-6-8-13(9-7-12)28(20,21)23-11-19-16(26-18(4,5)27-19)15-14(10-22-19)24-17(2,3)25-15/h6-9,14-16H,10-11H2,1-5H3/t14-,15-,16+,19+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHNZFDIDDKWNH-JEWRLFTDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC23C(C4C(CO2)OC(O4)(C)C)OC(O3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@]23[C@H]([C@H]4[C@@H](CO2)OC(O4)(C)C)OC(O3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717878 | |

| Record name | [(3aS,5aR,8aR,8bS)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl 4-methylbenzene-1-sulfonate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3:4,5-Di-O-isopropylidene-1-O-p-toluenesulfonyl-beta-D-fructopyranose | |

CAS RN |

78574-35-3 | |

| Record name | [(3aS,5aR,8aR,8bS)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl 4-methylbenzene-1-sulfonate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,15-Dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,13-diene-4,10,22,29-tetrone](/img/structure/B3029712.png)

![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/structure/B3029714.png)

![[(1S,2S,5R,8S,9S,10S,11R,15S)-9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B3029721.png)

![1,1'-(1,3-Phenylenedicarbonyl)bis[2-methylaziridine]](/img/structure/B3029723.png)